molecular formula C12H12Cl2O2 B8300618 5-(4-Chlorobenzoyl)pentanoyl chloride CAS No. 56721-41-6

5-(4-Chlorobenzoyl)pentanoyl chloride

Cat. No. B8300618
CAS RN: 56721-41-6
M. Wt: 259.12 g/mol
InChI Key: WLDBSYWPZJIASN-UHFFFAOYSA-N
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Patent
US03966783

Procedure details

5-(4-Chlorobenzoyl)pentanoic acid (9.6g) was dissolved in dry toluene (80 ml) and thionyl chloride (10 ml) added. The reaction mixture was heated to reflux for 4 hours. The excess toluene and thionyl chloride were removed in vacuo, more toluene was added and again removed in vacuo affording 5-(4-chlorobenzoyl)pentanoyl chloride (10.4g 100%) as a pale brown solid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([CH2:8][CH2:9][CH2:10][CH2:11][C:12](O)=[O:13])=[O:7])=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([Cl:19])=[O:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CCCCC(=O)O)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The excess toluene and thionyl chloride were removed in vacuo, more toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
again removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)CCCCC(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.